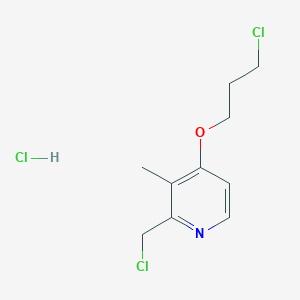![molecular formula C15H24O3 B1160343 2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one CAS No. 226904-40-1](/img/structure/B1160343.png)
2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules that often exhibit significant biological activity and can be involved in various chemical reactions due to the functional groups present in its structure. Its synthesis and analysis are crucial for understanding its potential applications and properties.
Synthesis Analysis
The synthesis of cyclohexenone derivatives, similar to the compound of interest, often involves palladium-catalyzed cycloisomerization reactions or cycloaddition reactions. For example, a novel two-step synthesis of 2-hydroxymethylbenzofurans, which shares a similar synthesis pathway with our compound, was reported using palladium-catalyzed cycloisomerization followed by acid-catalyzed isomerization or allylic nucleophilic substitution with alcohols as nucleophiles (Gabriele et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of cyclohexanone derivatives, akin to the target molecule, can be determined by X-ray diffraction analysis. Such studies have revealed that these molecules often adopt a chair conformation, which is crucial for understanding their reactivity and physical properties (Kutulya et al., 2008).
Chemical Reactions and Properties
Cyclohexenone compounds are known for their reactivity towards various chemical reactions, including cycloaddition reactions. For instance, the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate leading to hydroxymethyl-2-cyclohexen-1-one derivatives showcases the typical reactivity of such compounds (Kozmin et al., 2003).
Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation processes are crucial for producing industrially relevant intermediates such as cyclohexanol and cyclohexanone, which are key precursors for nylon production. Controllable and selective catalytic oxidation of cyclohexene, aiming for specific oxidation products, highlights the synthetic value of these processes in both academic and industrial settings. Recent advances in selective oxidation of cyclohexene demonstrate the importance of choosing appropriate oxidants for targeted chemical production, indicating a broad application in chemical synthesis and material science (Cao et al., 2018).
Metabolism and Pharmacology
The metabolism and pharmacological properties of compounds containing similar structural motifs have been extensively studied. For instance, the metabolic fate of various pharmaceuticals involves oxidative processes that produce metabolites with different oxidation states. Such studies provide insight into the enzymatic pathways involved in drug metabolism and the pharmacological or toxicological implications of these metabolites, relevant for drug design and safety evaluation (Breyer-Pfaff, 2004).
Antimicrobial Agents
Compounds with structural similarities to the specified chemical, such as monoterpenes found in essential oils, have shown a range of biological activities including antimicrobial effects. The mechanism of action often involves disruption of microbial cell membranes or interference with microbial metabolism. These findings support the potential use of structurally similar compounds in developing new antimicrobial agents or enhancing the efficacy of existing treatments (Marchese et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYQETWCHEROV-KEKZHRQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)C)C1=CC(CCC1=O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one | |
Q & A
Q1: The study mentions that 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, also known as 2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one, was one of the nine active compounds isolated from Chimonanthus grammatus. What was the significance of its isolation in the context of the research?
A: While the study identified 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione as one of nine active antimicrobial compounds isolated from Chimonanthus grammatus [], it primarily focused on the antimicrobial activity of three other compounds: isofraxidin, kaempferol, and quercitrin. The research highlighted these three compounds due to their potent activity against Staphylococcus aureus, including both planktonic and biofilm forms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


